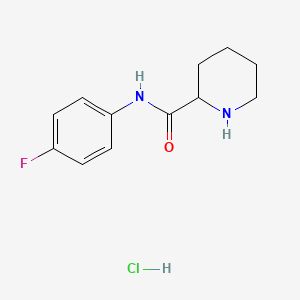

N-(4-氟苯基)-2-哌啶甲酰胺盐酸盐

描述

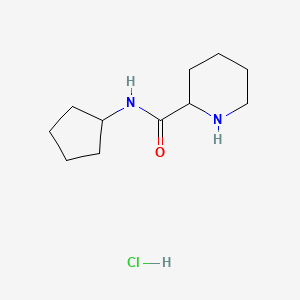

“N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is a chemical compound. It is used as a chemical intermediate in pharmaceuticals . The empirical formula is C13H18ClFN2O and the molecular weight is 272.75 .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative activities . Another study reported an improved three-step process for the synthesis of gefitinib from readily available starting material .Molecular Structure Analysis

The molecular structure of “N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride” is similar to known opioids . The compound has a formal name of N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, monohydrochloride .科学研究应用

酶抑制和癌症研究

N-(4-氟苯基)-2-哌啶甲酰胺盐酸盐已被确认为有效且选择性的Met激酶抑制剂的一部分。这类化合物在癌症治疗中表现出潜力,特别是在一项研究中,口服后在Met依赖性GTL-16人类胃癌异种移植模型中实现了完全的肿瘤停滞。由于其出色的体内有效性和良好的药代动力学和临床前安全性特性,该化合物进一步进入了I期临床试验(Schroeder et al., 2009)。

放射性药物应用

与N-(4-氟苯基)-2-哌啶甲酰胺盐酸盐密切相关的化合物,N-(哌啶-1-基)-5-(4-甲氧基苯基)-1-(2-氯苯基)-4-[18F]氟-1H-吡唑-3-甲酰胺,已被合成,并被认为是大脑中CB1大麻素受体的潜在正电子发射断层扫描的放射示踪剂。它已被合成出足够数量,比活度大于2500 mCi/μmol,放射化学纯度超过95%,展示了其在神经影像学和神经科学研究中的潜力(Katoch-Rouse & Horti, 2003)。

抗白血病活性

基于N-(4-氟苯基)-2-哌啶甲酰胺盐酸盐的分子基序的化合物显示出对白血病的潜在生物活性。这些化合物,如1-苯乙基-4-羟基-4-取代哌啶盐酸盐,已被合成和表征,它们的抗肿瘤活性测试表明它们可以抑制K562细胞的生长,显示出作为抗白血病药物的潜力(Yang et al., 2009)。

安全和危害

未来方向

作用机制

Target of Action

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride is an opioid analgesic being an analogue of fentanyl . The primary targets of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride are the opioid receptors, particularly the μ-opioid receptor .

Mode of Action

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain, which is the primary therapeutic effect of this compound .

Biochemical Pathways

The activation of the μ-opioid receptor by N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP . This results in the hyperpolarization of the cell and a decrease in the release of neurotransmitters . The downstream effects include analgesia, sedation, and respiratory depression .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be inferred that it is well-absorbed, widely distributed in the body, metabolized primarily by the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride’s action include the activation of opioid receptors, inhibition of neurotransmitter release, and the induction of analgesia and sedation . At the cellular level, it causes hyperpolarization of neurons, leading to a decrease in neuronal excitability .

Action Environment

The action, efficacy, and stability of N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions . Additionally, factors such as pH can influence its stability and solubility, thereby affecting its bioavailability .

属性

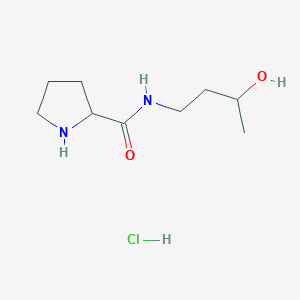

IUPAC Name |

N-(4-fluorophenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTRDQFBRYZWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorophenyl)-2-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

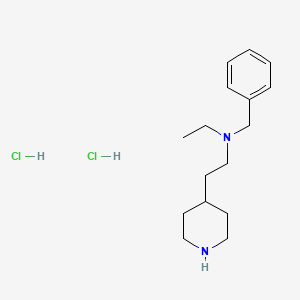

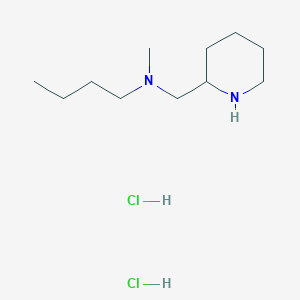

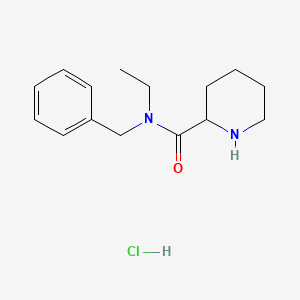

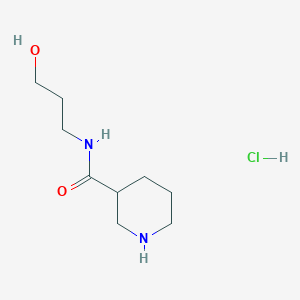

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424760.png)

![2-{Methyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424761.png)

![N-((Tetrahydro-2H-pyran-4-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424765.png)

![N-(3-Ethoxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424767.png)

![2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424771.png)

![N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424781.png)